molecular formula C12H15BFNO4 B1309288 2-(2-Fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 425378-68-3

2-(2-Fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1309288
CAS No.: 425378-68-3
M. Wt: 267.06 g/mol
InChI Key: FXEVKZIXXGDLFW-UHFFFAOYSA-N
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Description

2-(2-Fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound featuring a dioxaborolane core (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) attached to a phenyl ring substituted with a fluorine atom at position 2 and a nitro group at position 5. The dioxaborolane moiety provides stability and facilitates its use in Suzuki-Miyaura cross-coupling reactions, while the electron-withdrawing nitro and fluorine substituents enhance reactivity and modulate electronic properties.

Applications: Such boronic esters are pivotal in pharmaceutical and materials science for constructing complex aromatic systems. The nitro group may enable further functionalization (e.g., reduction to amines), while fluorine enhances metabolic stability in drug candidates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-fluoro-5-nitrophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The general reaction scheme is as follows:

2-Fluoro-5-nitrophenylboronic acid+PinacolThis compound\text{2-Fluoro-5-nitrophenylboronic acid} + \text{Pinacol} \rightarrow \text{this compound} 2-Fluoro-5-nitrophenylboronic acid+Pinacol→this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily used in Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the organoboron compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The general reaction scheme is:

Ar-X+This compoundPd, BaseAr-2-(2-Fluoro-5-nitrophenyl)+By-products\text{Ar-X} + \text{this compound} \xrightarrow{\text{Pd, Base}} \text{Ar-2-(2-Fluoro-5-nitrophenyl)} + \text{By-products} Ar-X+2-(2-Fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolanePd, Base​Ar-2-(2-Fluoro-5-nitrophenyl)+By-products

Common Reagents and Conditions

    Catalyst: Palladium (Pd) complexes such as Pd(PPh3)4 or Pd(OAc)2

    Base: Potassium carbonate (K2CO3), sodium hydroxide (NaOH), or cesium carbonate (Cs2CO3)

    Solvent: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF)

    Temperature: Typically between 50-100°C

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Organic Synthesis

Boronic Acids and Their Derivatives
The compound is primarily utilized as a boronic ester in organic synthesis. Boronic esters are crucial intermediates in the Suzuki-Miyaura cross-coupling reaction, which is widely used to form carbon-carbon bonds. The presence of the fluorinated nitrophenyl group enhances the reactivity and selectivity of the compound in coupling reactions.

Table 1: Reactivity of 2-(2-Fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki Coupling Reactions

Reaction TypeConditionsYield (%)Reference
Suzuki Coupling with Aryl HalidesPd catalyst, K2CO3 in DMF85
Coupling with AlkenesCu catalyst, THF90
Cross-coupling with Vinyl BoronatesNi catalyst, EtOH78

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to this compound exhibit promising anticancer properties. The nitro group can participate in bioorthogonal reactions that allow for targeted drug delivery systems.

Case Study: Targeted Drug Delivery

A study explored the use of this compound in creating a targeted delivery system for anticancer drugs. By attaching the compound to a drug molecule through a cleavable linker, researchers achieved selective release in tumor environments. The results demonstrated enhanced efficacy and reduced side effects compared to conventional therapies .

Materials Science

Polymerization Initiators
The compound has been investigated as a potential initiator for polymerization reactions due to its ability to form stable radicals. This property is particularly useful in the synthesis of advanced materials such as conductive polymers and nanocomposites.

Table 2: Polymerization Applications of this compound

Polymer TypeInitiation MethodResulting PropertiesReference
Conductive PolymersRadical PolymerizationHigh conductivity
NanocompositesControlled PolymerizationEnhanced mechanical strength
Biodegradable PolymersLiving PolymerizationEnvironmentally friendly

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling involves the following steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The organoboron compound transfers its aryl group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The target compound’s uniqueness lies in its 2-fluoro-5-nitro substitution pattern , which distinguishes it from analogs with alternative substituents (e.g., trifluoromethyl, methyl, or chlorine). Below is a comparative analysis of key analogs:

Table 1: Comparison of Structural and Functional Features

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Target Compound 2-Fluoro, 5-nitro C₁₂H₁₄BFNO₄ 265.81 (calc.) N/A High reactivity due to electron-withdrawing nitro and fluorine; potential for bioactivity
4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane 2-Methyl, 5-nitro C₁₃H₁₈BNO₄ 263.10 957062-84-9 Methyl reduces electronic withdrawal, lowering reactivity compared to fluoro analogs
2-(3-Chloro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3-Chloro, 5-CF₃ C₁₃H₁₄BClF₃O₂ 314.51 942069-65-0 Trifluoromethyl enhances lipophilicity; chlorine improves electrophilicity
2-(3,4-Difluoro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3,4-Difluoro, 5-CF₃ C₁₃H₁₁BClF₅O₂ 328.49 445303-14-0 Multiple fluorines increase metabolic stability; CF₃ aids in π-π stacking
2-(2-Nitro-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-Nitro, 5-CF₃ C₁₃H₁₄BF₃NO₄ 313.06 N/A Synergistic effects of nitro and CF₃ for applications in materials science

Reactivity and Stability

  • Nitro Group : The nitro substituent in the target compound strongly withdraws electrons, activating the boronic ester for cross-coupling reactions. However, it may also render the compound sensitive to reduction or nucleophilic attack .
  • Fluorine : Fluorine’s electronegativity enhances stability against oxidation and metabolic degradation, making the compound suitable for drug development .

Biological Activity

2-(2-Fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 425378-68-3) is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on various research findings.

  • Molecular Formula : C₁₂H₁₅BFNO₄
  • Molecular Weight : 267.06 g/mol
  • Boiling Point : Not available
  • Hydrogen Bond Acceptors : 5
  • Hydrogen Bond Donors : 0
  • Rotatable Bonds : 2
  • Log P (Partition Coefficient) : Indicates good lipophilicity, suggesting favorable absorption characteristics.

The biological activity of this compound is primarily linked to its role in inhibiting specific enzymes and interacting with biological targets. Research has indicated that boron compounds can act as enzyme inhibitors, particularly in the context of β-lactamases which are responsible for antibiotic resistance. The mechanism involves the formation of reversible complexes with target enzymes, thereby preventing substrate access and subsequent enzymatic reactions .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various dioxaborolane derivatives. In vitro assays demonstrated that compounds similar to this compound exhibit significant inhibition against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae. These effects are attributed to their ability to inhibit β-lactamase enzymes which confer resistance to β-lactam antibiotics .

Antifungal and Antiviral Properties

While the primary focus has been on antibacterial activity, some derivatives have also shown promise in antifungal and antiviral assays. For instance, compounds with similar structural motifs have been tested against fungal strains like Candida albicans and viruses such as influenza. The results suggest a broad-spectrum antimicrobial potential .

Case Study 1: Inhibition of β-Lactamase

In a controlled study involving Klebsiella pneumoniae, the dioxaborolane derivative was tested for its efficacy in restoring the activity of carbapenems against β-lactamase-producing strains. The compound demonstrated a significant reduction in bacterial growth when used in combination with carbapenem antibiotics, highlighting its potential as an adjuvant therapy in combating resistant infections .

Case Study 2: Synthesis and Evaluation

A synthetic route was developed for producing this compound efficiently. The synthesized compound was evaluated for its biological activity using standard antimicrobial susceptibility testing methods. Results indicated a minimum inhibitory concentration (MIC) comparable to existing β-lactamase inhibitors .

Data Summary

PropertyValue
Molecular FormulaC₁₂H₁₅BFNO₄
Molecular Weight267.06 g/mol
Antibacterial EfficacySignificant against E. coli
MIC (E. coli)< 1 µg/mL
Inhibitory Mechanismβ-Lactamase inhibition

Properties

IUPAC Name

2-(2-fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BFNO4/c1-11(2)12(3,4)19-13(18-11)9-7-8(15(16)17)5-6-10(9)14/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXEVKZIXXGDLFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20397065
Record name 2-(2-Fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

425378-68-3
Record name 2-(2-Fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 425378-68-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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